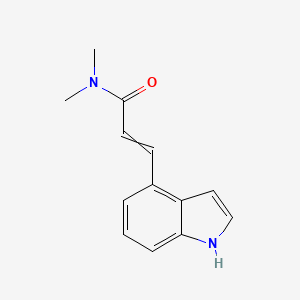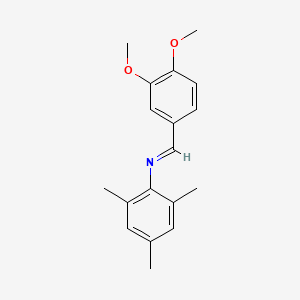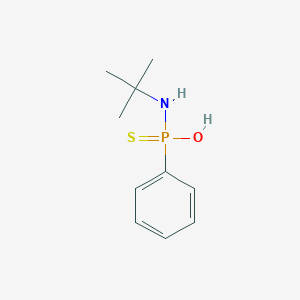![molecular formula C16H18IN B14294012 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 119052-44-7](/img/structure/B14294012.png)
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a vinyl group attached to the pyridine ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 4-methylphenylacetylene with 1-ethylpyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The vinyl group allows it to participate in various chemical reactions, influencing its activity and effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-phenylpyridinium iodide: Similar structure but lacks the vinyl group.
1-Methyl-4-[2-(4-nitrophenyl)ethenyl]pyridin-1-ium iodide: Similar structure with a nitro group instead of a methyl group.
1-Ethyl-4-[2-(4-ethylphenyl)ethenyl]pyridin-1-ium iodide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific combination of an ethyl group, a vinyl group, and a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications and studies .
Propiedades
Número CAS |
119052-44-7 |
|---|---|
Fórmula molecular |
C16H18IN |
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JRNJLGODZOZQPB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)

![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
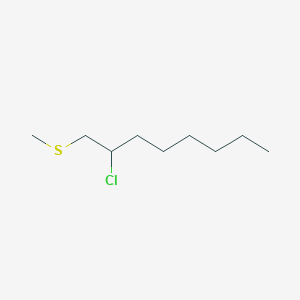
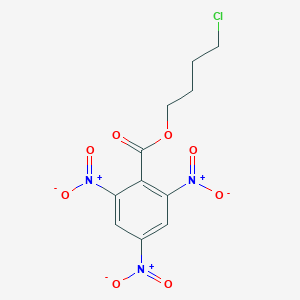

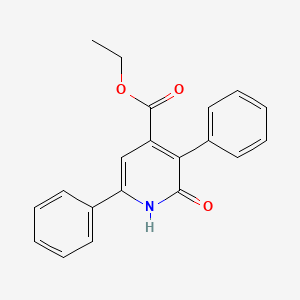
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
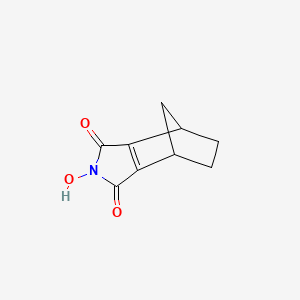
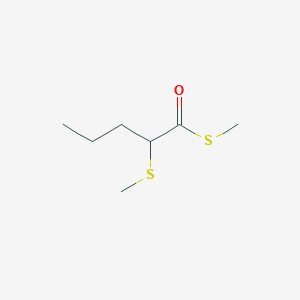
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
